rac-(2R,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)-6-oxopiperidine-3-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a racemic mixture with the IUPAC name (2S,3S)-2- (1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylic acid . It has a molecular weight of 265.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O3/c1-3-6-16-11 (17)5-4-9 (13 (18)19)12 (16)10-7-14-8-15 (10)2/h7-9,12H,3-6H2,1-2H3, (H,18,19)/t9-,12-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources I have access to.Scientific Research Applications
Enantioselective Synthesis
Researchers have developed methods for the resolution and use in α-amino acid synthesis of imidazolidinone glycine derivatives, which are closely related to the compound . These derivatives have been efficiently resolved by crystallization of diastereoisomeric ammonium salts with chiral acids. The enantiomerically pure compounds obtained are valuable for synthesizing amino acids and peptides with high enantioselectivity (Fitzi & Seebach, 1988).
Crystal Structure Analysis
In a study on halogenated carboxylic acids, the crystallization and structural elucidation of enantiopure and racemic compounds related to our compound of interest were reported. This work provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, which are crucial for designing new materials and drugs (Seidel et al., 2020).
Catalysis and Polymerization
N-heterocyclic carbene (NHC) group 13 metal adducts, which are structurally related to the compound , have been synthesized and described as efficient initiators for ring-opening polymerization (ROP) of rac-lactide. This application is particularly relevant for producing biodegradable and biocompatible polymers (Schnee et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
(2S,3S)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-7-14-6-10(15)12-9(13(18)19)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5H2,1H3,(H,18,19)/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZRKXUXAMXOE-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.